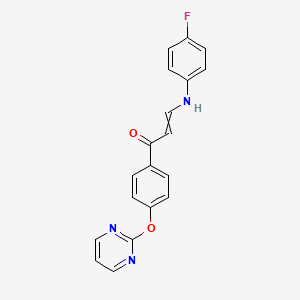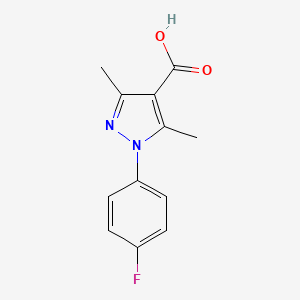![molecular formula C13H16N4S B1300735 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 23714-52-5](/img/structure/B1300735.png)
4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Descripción general
Descripción
The compound "4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential as corrosion inhibitors. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole compounds that share structural similarities, such as the presence of a triazole ring and various substituents that may influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves intramolecular cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the thione . Similar methods could potentially be applied to synthesize the compound , with adjustments to the starting materials and reaction conditions to incorporate the cyclohexyl and pyridinyl groups appropriately.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to create a wide range of compounds. The crystal structure of a related compound, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, revealed significant differences in the orientation of substituent groups, which can affect the compound's overall properties and interactions . The molecular structure of "4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol" would likely exhibit similar complexity and could be analyzed using crystallography and spectroscopic methods.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by their substituents. For example, the thiol-thione tautomeric equilibrium is a common feature in heterocyclic thione derivatives and can affect their chemical behavior . The presence of a pyridinyl group, as seen in some of the discussed compounds, could also impact the electronic properties and reactivity of the molecule. The specific chemical reactions and reactivity of "4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol" would need to be studied in detail, potentially through computational methods such as density functional theory (DFT) and experimental assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Spectroscopic features, such as FT-IR, UV-visible, and NMR spectra, provide insights into the vibrational modes, electronic transitions, and chemical environments within the molecule . Theoretical studies, including DFT calculations, can predict the feasibility of synthesis and the stability of different tautomers . The biological activity of these compounds can also be predicted theoretically, and some derivatives have shown potential as inhibitors of enzymes like cyclin-dependent kinase 5 . The physical and chemical properties of the compound would likely be similar to those of the related compounds discussed in the papers, with specific details depending on the exact substituents and their arrangement.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been studied for their potential antimicrobial activities. A variety of these compounds, synthesized through different methods, demonstrated good to moderate antimicrobial properties against various microorganisms, suggesting their potential as antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
Research has shown that certain derivatives of 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, such as Schiff’s bases, are effective corrosion inhibitors for mild steel in acidic solutions. These compounds have been shown to form protective inhibitor films on the metal surface, thus preventing corrosion (Ansari et al., 2014).
Anti-Inflammatory Activity
A series of pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, which are closely related to 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have demonstrated significant anti-inflammatory effects, making them potential candidates for anti-inflammatory drug development (Toma et al., 2017).
Potential Antitumor Properties
Investigations into the antitumor properties of derivatives of 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol have been conducted. Although preliminary results were not promising for certain derivatives, the research indicates the need for further exploration in this area, as these compounds may possess potential antitumor activities (Saidov et al., 2014).
Propiedades
IUPAC Name |
4-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJDHJNTDGFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357591 | |
| Record name | 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
23714-52-5 | |
| Record name | 4-Cyclohexyl-2,4-dihydro-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23714-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 305343 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023714525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC305343 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)
![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)





![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)
